molecular formula C10H8FNO B13218479 8-Fluoro-6-methylquinolin-3-ol

8-Fluoro-6-methylquinolin-3-ol

Cat. No.: B13218479
M. Wt: 177.17 g/mol
InChI Key: NRPASQBZLVDDPW-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methylquinolin-3-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various reaction conditions .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-methylquinolin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .

Scientific Research Applications

8-Fluoro-6-methylquinolin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antimalarial, and anticancer properties.

    Industry: Utilized in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. This mechanism is similar to that of other fluoroquinolines .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-6-methylquinolin-3-ol is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-fluoro-6-methylquinolin-3-ol

InChI

InChI=1S/C10H8FNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3

InChI Key

NRPASQBZLVDDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)O

Origin of Product

United States

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